molecular formula C10H17NO B2494046 4-(But-3-yn-1-yl)-2,2-dimethylmorpholine CAS No. 1341194-07-7

4-(But-3-yn-1-yl)-2,2-dimethylmorpholine

Cat. No.: B2494046
CAS No.: 1341194-07-7
M. Wt: 167.252
InChI Key: YPTQOQUKOUFXHZ-UHFFFAOYSA-N
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Description

4-(But-3-yn-1-yl)-2,2-dimethylmorpholine is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a but-3-yn-1-yl group attached to the nitrogen atom of the morpholine ring, along with two methyl groups at the 2-position of the ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(But-3-yn-1-yl)-2,2-dimethylmorpholine typically involves the reaction of 2,2-dimethylmorpholine with but-3-yn-1-yl tosylate in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) at elevated temperatures (around 60°C) for several days to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(But-3-yn-1-yl)-2,2-dimethylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the but-3-yn-1-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

4-(But-3-yn-1-yl)-2,2-dimethylmorpholine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Potential use in drug discovery and development. Its derivatives may exhibit pharmacological activities that can be explored for therapeutic purposes.

    Industry: Utilized in the development of new materials and chemical processes. Its reactivity makes it suitable for creating polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(But-3-yn-1-yl)-2,2-dimethylmorpholine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or as a ligand for receptor proteins. The but-3-yn-1-yl group allows for the formation of covalent bonds with target molecules, thereby modulating their activity. The exact pathways and targets depend on the specific application and modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(But-3-yn-1-yl)-2,2-dimethylmorpholine is unique due to the presence of both the morpholine ring and the but-3-yn-1-yl group This combination provides a distinct set of chemical properties and reactivity patterns that are not found in the similar compounds listed above

Properties

IUPAC Name

4-but-3-ynyl-2,2-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-4-5-6-11-7-8-12-10(2,3)9-11/h1H,5-9H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTQOQUKOUFXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCO1)CCC#C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341194-07-7
Record name 4-(but-3-yn-1-yl)-2,2-dimethylmorpholine
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